
Synonyms for 3-phenylbutan-2-ol (e.g.,
Benzeneethanol, .alpha.,.beta.-dimethyl-)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Phenylbutan-2-ol

Cat. No.: B7769420 Get Quote

An In-depth Technical Guide to 3-Phenylbutan-2-
ol and its Synonyms
For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Phenylbutan-2-ol, also known by synonyms such as Benzeneethanol, .alpha.,.beta.-

dimethyl-, is a secondary alcohol with a chiral center, leading to the existence of stereoisomers

that can exhibit distinct biological activities. This technical guide provides a comprehensive

overview of the available scientific information regarding 3-phenylbutan-2-ol, its chemical

properties, synthesis strategies, and potential pharmacological relevance. Due to a notable

lack of extensive research on 3-phenylbutan-2-ol itself, this guide incorporates data from

structurally similar analogs to provide insights into its potential biological profile and to guide

future research and development endeavors.

Chemical Identity and Synonyms
A clear identification of 3-phenylbutan-2-ol is crucial for accurate research and

communication. The following table summarizes its primary identifiers and a comprehensive list

of its synonyms.
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Identifier Type Value

IUPAC Name 3-phenylbutan-2-ol

CAS Number 52089-32-4

Molecular Formula C10H14O

Molecular Weight 150.22 g/mol

A variety of synonyms for 3-phenylbutan-2-ol are used across chemical literature and

databases. These include:

Benzeneethanol, .alpha.,.beta.-dimethyl-

3-Phenyl-2-butanol

(±)-3-Phenyl-2-butanol

erythro-3-Phenyl-2-butanol

threo-3-Phenyl-2-butanol

(2R,3R)-3-phenylbutan-2-ol

(2S,3S)-3-phenylbutan-2-ol

(2R,3S)-3-phenylbutan-2-ol

(2S,3R)-3-phenylbutan-2-ol

Physicochemical Properties
The following table summarizes key physicochemical properties of 3-phenylbutan-2-ol,
primarily sourced from computational predictions available in public databases.[1]
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Property Value

XLogP3-AA 2.3

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 1

Rotatable Bond Count 2

Exact Mass 150.104465 g/mol

Monoisotopic Mass 150.104465 g/mol

Topological Polar Surface Area 20.2 Å²

Synthesis and Stereochemistry
The synthesis of 3-phenylbutan-2-ol can be approached through various methods, with a

primary focus on controlling the stereochemistry at its two chiral centers. A common strategy

involves the stereoselective reduction of the corresponding ketone, 3-phenylbutan-2-one.

Stereoselective Reduction of 3-Phenylbutan-2-one
(Hypothetical Protocol)
While a specific, detailed enantioselective synthesis protocol for 3-phenylbutan-2-ol is not

readily available in the reviewed literature, a general approach can be extrapolated from

established methods for the stereoselective reduction of ketones. The following is a

hypothetical experimental protocol.

Objective: To synthesize specific stereoisomers of 3-phenylbutan-2-ol through the

stereoselective reduction of 3-phenylbutan-2-one.

Materials:

3-Phenylbutan-2-one

Chiral reducing agent (e.g., (R)- or (S)-CBS reagent, or a chiral borohydride)

Anhydrous solvent (e.g., Tetrahydrofuran (THF))
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Quenching solution (e.g., dilute HCl)

Drying agent (e.g., anhydrous MgSO4)

Solvents for chromatography (e.g., hexane, ethyl acetate)

Methodology:

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon

or nitrogen), dissolve 3-phenylbutan-2-one in anhydrous THF.

Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

Addition of Reducing Agent: Slowly add a solution of the chosen chiral reducing agent in THF

to the cooled ketone solution. The choice of the (R)- or (S)-enantiomer of the reducing agent

will determine the stereochemistry of the resulting alcohol.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) until the starting material is consumed.

Quenching: Slowly add the quenching solution to the reaction mixture at low temperature to

neutralize the excess reducing agent.

Extraction: Allow the mixture to warm to room temperature and extract the product with an

organic solvent (e.g., ethyl acetate).

Washing and Drying: Wash the organic layer with brine, dry it over anhydrous MgSO4, and

filter.

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by

column chromatography on silica gel using a suitable solvent system (e.g., a gradient of

ethyl acetate in hexane).

Characterization: Characterize the purified stereoisomer of 3-phenylbutan-2-ol using NMR

spectroscopy, mass spectrometry, and chiral HPLC to determine its enantiomeric excess.
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Start: 3-Phenylbutan-2-one Dissolve in Anhydrous THF Cool to -78 °C Add Chiral Reducing Agent Monitor by TLC Quench Reaction Extract with Organic Solvent Purify by Column Chromatography End: Enantiopure 3-Phenylbutan-2-ol
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Caption: A generalized workflow for the stereoselective synthesis of 3-phenylbutan-2-ol.

Biological Activity and Therapeutic Potential (Based
on Analogs)
Direct pharmacological studies on 3-phenylbutan-2-ol are limited. However, research on

structurally related phenylbutanol derivatives suggests potential anti-inflammatory and

analgesic activities.

Anti-inflammatory and Analgesic Activity
Studies on various phenylbutanol analogs have demonstrated their potential to inhibit key

enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-

LOX). The following table summarizes the in vitro inhibitory activities of some of these analogs.

Compound ID Target IC50 (µM)

FM4 COX-2 0.74

FM10 COX-2 0.69

FM12 COX-2 0.18

These findings suggest that the phenylbutanol scaffold is a promising starting point for the

development of novel anti-inflammatory and analgesic agents.

Experimental Protocol: In Vitro COX Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and

COX-2 enzymes.

Materials:
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Purified COX-1 and COX-2 enzymes

Arachidonic acid (substrate)

Test compounds (e.g., analogs of 3-phenylbutan-2-ol)

Colorimetric or fluorometric detection kit

Microplate reader

Methodology:

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer.

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO or another

appropriate solvent.

Reaction Incubation: In a 96-well plate, incubate the enzymes with the test compounds or a

vehicle control for a specified period at a controlled temperature (e.g., 37 °C).

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

Detection: After a set incubation time, stop the reaction and measure the product formation

using a colorimetric or fluorometric probe according to the manufacturer's instructions.

Data Analysis: Calculate the percentage of inhibition for each compound concentration and

determine the IC50 value by fitting the data to a dose-response curve.

Start: Prepare Reagents Incubate Enzyme with Compound Add Arachidonic Acid Detect Product Formation Calculate IC50 End: Determine Inhibitory Potency

Click to download full resolution via product page

Caption: A simplified workflow for an in vitro COX inhibition assay.

Toxicology and Safety
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Specific toxicological data for 3-phenylbutan-2-ol is not readily available. However, a review of

the structurally related compound, 3-methyl-1-phenylbutan-2-ol, when used as a fragrance

ingredient, provides some insights into the potential safety profile.[2] This review summarized

available data on physical properties and mucous membrane irritation. For a comprehensive

safety assessment, further toxicological studies on 3-phenylbutan-2-ol are necessary.

GHS Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals

(GHS), 3-phenylbutan-2-ol is classified with the following hazards:[1]

H315: Causes skin irritation

H319: Causes serious eye irritation

H335: May cause respiratory irritation

Signaling Pathways (Hypothetical)
Given the potential anti-inflammatory activity of 3-phenylbutan-2-ol based on its analogs, a

hypothetical mechanism of action could involve the inhibition of the arachidonic acid signaling

pathway. By inhibiting COX enzymes, the compound would reduce the production of

prostaglandins, which are key mediators of inflammation, pain, and fever.
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Caption: Hypothetical inhibition of the arachidonic acid pathway by 3-phenylbutan-2-ol.

Conclusion and Future Directions
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3-Phenylbutan-2-ol represents a chemical entity with potential for further investigation in the

field of drug discovery, particularly in the areas of anti-inflammatory and analgesic therapies.

The current body of literature, while not extensive on this specific molecule, provides a solid

foundation for future research based on the activities of its structural analogs.

Key areas for future investigation include:

Enantioselective Synthesis: Development and optimization of a robust and scalable

stereoselective synthesis for each of the four stereoisomers of 3-phenylbutan-2-ol.

In Vitro Biological Screening: Comprehensive screening of the individual stereoisomers

against a panel of relevant biological targets, including but not limited to COX-1, COX-2, and

5-LOX.

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which the

active stereoisomers exert their biological effects.

In Vivo Efficacy and Safety: Evaluation of the therapeutic potential and toxicological profile of

the most promising stereoisomers in relevant animal models.

This technical guide serves as a starting point for researchers and drug development

professionals interested in exploring the potential of 3-phenylbutan-2-ol and its derivatives as

novel therapeutic agents. The provided data and protocols are intended to facilitate the design

and execution of further studies to unlock the full potential of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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benzeneethanol-alpha-beta-dimethyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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